molecular formula C13H20ClNO B3078358 2-[(4-Methylphenoxy)methyl]piperidine hydrochloride CAS No. 1050509-47-1

2-[(4-Methylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B3078358
CAS No.: 1050509-47-1
M. Wt: 241.76 g/mol
InChI Key: WMOBKUSMRYLFFN-UHFFFAOYSA-N
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Description

2-[(4-Methylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO HCl and a molecular weight of 241.76 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a piperidine ring substituted with a 4-methylphenoxy group.

Scientific Research Applications

2-[(4-Methylphenoxy)methyl]piperidine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is used in biochemical studies to investigate its effects on biological systems.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-methylphenol in the presence of a suitable base and solvent. The reaction conditions may vary, but common reagents include sodium hydride or potassium carbonate as the base, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylphenoxy)methyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-5-7-13(8-6-11)15-10-12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOBKUSMRYLFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050509-47-1
Record name Piperidine, 2-[(4-methylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050509-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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